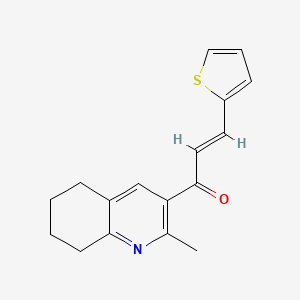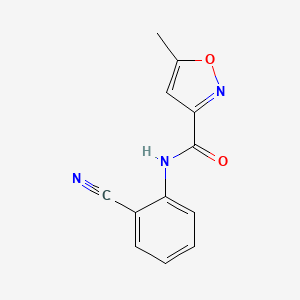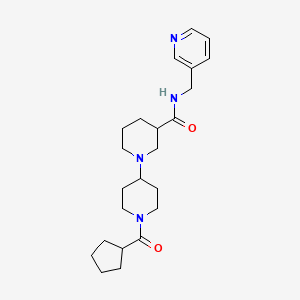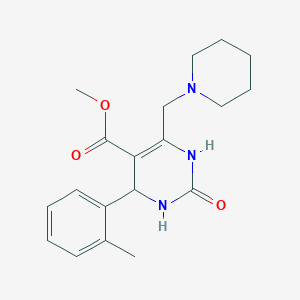
1-(2-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as CCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPP is a pyrimidine derivative that has been extensively studied for its biological activities and therapeutic potential.
Scientific Research Applications
CCPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CCPP has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. CCPP has also been studied as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mechanism of Action
The mechanism of action of CCPP is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. CCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CCPP has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
CCPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. CCPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. CCPP has also been shown to scavenge ROS, which are involved in oxidative stress and cell damage. In addition, CCPP has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
Advantages and Limitations for Lab Experiments
CCPP has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, CCPP also has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can make it difficult to use CCPP in certain experiments, and researchers may need to modify their experimental conditions to accommodate these limitations.
Future Directions
There are several future directions for the study of CCPP, including its potential use as a lead compound for drug development, its applications in materials science, and its potential use as a diagnostic tool. Researchers may also investigate the structure-activity relationship of CCPP to identify more potent derivatives. In addition, researchers may investigate the pharmacokinetics and pharmacodynamics of CCPP to better understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
CCPP can be synthesized using a variety of methods, including multicomponent reactions, cyclization reactions, and condensation reactions. One of the most common methods for synthesizing CCPP is the condensation reaction between 2-chlorobenzaldehyde and barbituric acid in the presence of a base catalyst. The reaction yields CCPP as a yellow crystalline solid, which can be purified using recrystallization techniques.
properties
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-5-1-2-6-12(11)19-14(21)10(13(20)18-15(19)22)8-9-4-3-7-17-9/h1-8,21H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOFZZTWJINFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5428562.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5428565.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B5428579.png)
![6-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5428588.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propoxybenzamide](/img/structure/B5428596.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5428612.png)

![2-[(2,5-difluorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5428624.png)
![methyl 1,5-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5428628.png)
![N-(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5428649.png)